2-(4-Pentoxyphenyl)ethanamine
Description
2-(4-Pentoxyphenyl)ethanamine is a substituted phenethylamine characterized by a pentoxy (-O-C₅H₁₁) group at the para position of the phenyl ring. Its structure comprises a phenethylamine backbone (benzene ring linked to an ethylamine chain) with a 4-pentoxy substitution (Figure 1).
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(4-pentoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8H,2-4,9-11,14H2,1H3 |
InChI Key |
ZVKHXKDWBUFMFI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)CCN |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physico-Chemical Properties
The pentoxy group distinguishes 2-(4-Pentoxyphenyl)ethanamine from other phenethylamines. Key comparisons include:
<sup>a</sup>logP values estimated via computational methods (e.g., ).
- Lipophilicity : The pentoxy group increases logP (~3.5) compared to methoxy (logP ~1.0–1.2) or bromo substituents (logP ~3.8 in 25B-NBOMe). This enhances blood-brain barrier permeability but may reduce aqueous solubility .
- Thermal Stability : Longer alkoxy chains lower melting points (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine melts at 12–15°C ), suggesting this compound is likely liquid at room temperature.
Pharmacological Profile and Receptor Interactions
Serotonergic Activity
- NBOMe Derivatives: The N-benzyl substitution in NBOMe compounds (e.g., 25I-NBOMe) drastically enhances 5-HT2A receptor affinity (pKi ~9.5), leading to potent hallucinogenic effects .
- 2C-x Compounds : 2C-H and 2C-B lack the N-benzyl group, resulting in lower receptor affinity (pKi ~7–8) and moderate psychedelic activity .
- 4-Substituted Phenethylamines : 4-Methoxy derivatives (e.g., 4-Methoxyphenethylamine ) exhibit minimal serotonergic activity, suggesting the pentoxy group’s bulk may further reduce receptor binding compared to NBOMe or 2C-x compounds.
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